(2,2-Dimethyltetrahydrofuran-3-yl)amine hydrochloride
Overview
Description
“(2,2-Dimethyltetrahydrofuran-3-yl)amine hydrochloride” is a chemical compound with the molecular formula C6H14ClNO and a molecular weight of 151.64 . It is also known as DMTFA·HCl. It is a white to off-white crystalline solid that is soluble in water and methanol.
Synthesis Analysis
DMTFA·HCl can be synthesized by reacting 2,2-dimethyl-3-hydroxytetrahydrofuran with dimethylamine in the presence of hydrochloric acid. The resulting product is then purified using recrystallization.Molecular Structure Analysis
The molecular structure of DMTFA·HCl features a unique cage-like structure with a tetrahydrofuran ring and a dimethylamine group attached to it. The InChI key for this compound is IBUJICMFURKSFW-UHFFFAOYSA-N .Scientific Research Applications
Synthesis and Chemical Transformations
Alkylation and Ring Closure Reactions : Utilization in generating a structurally diverse library of compounds through reactions with various substrates, leading to the synthesis of pyrazolines, pyridines, benzodiazepines, and other derivatives. This highlights its versatility in organic synthesis and medicinal chemistry (Roman, 2013).
Preparation of Flexible Ligands : Employed in synthesizing bis(pyrazol-1-yl)alkane and related ligands, demonstrating its utility in ligand preparation and potential applications in coordination chemistry (Potapov et al., 2007).
Functional Modification of Polymers : Used in modifying poly vinyl alcohol/acrylic acid hydrogels, indicating its role in developing materials with potential biomedical applications (Aly & El-Mohdy, 2015).
Analytical and Detection Methods
- Determination of Amines : Applied in high-performance liquid chromatography with fluorescence detection for the determination of amines, underlining its role in analytical chemistry and potential in environmental monitoring and pharmaceutical analysis (You et al., 2006).
Properties
IUPAC Name |
2,2-dimethyloxolan-3-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO.ClH/c1-6(2)5(7)3-4-8-6;/h5H,3-4,7H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBUJICMFURKSFW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(CCO1)N)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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